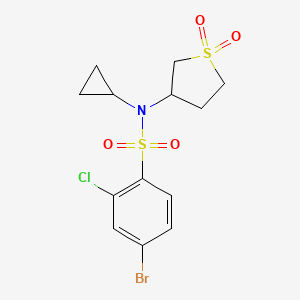
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide, also known as EFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide exerts its anti-cancer effects by inhibiting the activity of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. By inhibiting the proteasome, 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide prevents the breakdown of proteins that are necessary for cancer cell survival, leading to cell death. 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide also activates the unfolded protein response, a cellular stress response pathway that regulates protein folding and degradation.
Biochemical and Physiological Effects:
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide is also relatively stable and easy to synthesize. However, one limitation is that 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide is not very water-soluble, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide research, including investigating its potential use in combination with other anti-cancer agents, studying its effects on different types of cancer, and exploring its potential for use in other therapeutic areas, such as neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanisms of action of 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide and to optimize its pharmacological properties.
Conclusion:
In conclusion, 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide is a promising compound that has shown potential for use in cancer therapy and other therapeutic areas. Its unique mechanism of action and specificity for cancer cells make it an attractive candidate for further research. However, more studies are needed to fully understand its pharmacological properties and potential clinical applications.
Méthodes De Synthèse
The synthesis of 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide involves the reaction of 2-ethoxybenzamide with 3-fluoro-4-methylbenzoyl chloride in the presence of triethylamine, followed by the addition of cyanide ion and acetic anhydride. The resulting compound is then purified to obtain 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide.
Applications De Recherche Scientifique
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colorectal, and prostate cancer cells. 2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide has also been investigated for its anti-inflammatory and neuroprotective properties.
Propriétés
IUPAC Name |
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-3-25-17-7-5-4-6-16(17)22-19(24)14(11-21)18(23)13-9-8-12(2)15(20)10-13/h4-10,14H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASVWMCXUQCQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C#N)C(=O)C2=CC(=C(C=C2)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-ethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-3-oxopropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)

![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)


![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)


![3-Fluoro-4-[(2-pyrazol-1-ylethylamino)methyl]benzonitrile](/img/structure/B7571939.png)
![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)
